2-Chloro-3-(3-(fluoromethyl)piperidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-[3-(fluoromethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-9-10(14-4-3-13-9)15-5-1-2-8(6-12)7-15/h3-4,8H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMDOXRLUNXYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2Cl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-(3-(fluoromethyl)piperidin-1-yl)pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound consists of a pyrazine ring substituted with a chlorine atom and a 3-(fluoromethyl)piperidine group. The molecular formula is , and it possesses distinct physicochemical properties that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, similar compounds have been shown to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. For instance, related compounds have demonstrated efficacy against bacteria such as E. coli and S. aureus .
- Antitumor Activity : Some pyrazine-based compounds have been evaluated for their antiproliferative effects on cancer cell lines. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
- CNS Activity : Piperidine derivatives often interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
Antimicrobial Efficacy
A study investigating the antimicrobial activity of pyrazine derivatives reported that compounds with similar structural motifs exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety was linked to enhanced interaction with bacterial membranes, leading to increased antimicrobial potency .
Antitumor Screening
In vitro studies have highlighted the antiproliferative activity of pyrazine derivatives against several cancer cell lines. For instance, a closely related compound demonstrated an IC50 value of 0.98 µM against A549 lung cancer cells, indicating strong antitumor potential . This suggests that this compound may warrant further investigation in cancer research.
Data Table: Biological Activities of Related Compounds
While specific mechanisms for this compound remain unclear, insights can be drawn from related compounds. The presence of halogen atoms (like chlorine and fluorine) often enhances lipophilicity and receptor binding affinity, potentially leading to improved pharmacokinetic profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazine Core
2-Chloro-3-(2-quinolylthio)pyrazine
- Substituent: 2-Quinolylthio group at the 3-position.
- Key Findings: Computational studies (MOPS-AlteQ) and FTIR analysis revealed strong agreement between simulated and experimental vibrational modes, particularly for C=N (1779–654 cm⁻¹) and quinoline ring vibrations. The thioether linkage and quinoline system enhance π-π stacking and hydrophobic interactions, distinct from the fluoromethyl-piperidine group in the target compound .
2-Chloro-3-(chloromethyl)pyrazine
- Substituent : Chloromethyl group at the 3-position.
- This contrasts with the fluoromethyl group, which balances lipophilicity and metabolic stability .
Sorafenib Analogs (e.g., 6h and 6c from )
- Substituents : Urea/amide groups (e.g., trifluoromethylphenyl in 6h, bromophenyl in 6c).
- Biological Activity: 6h: IC₅₀ = 0.6–0.9 μM (HepG2, HeLa, A549), with c-Raf inhibition similar to sorafenib.
- Comparison : The target compound lacks the urea moiety critical for c-Raf binding in 6h, implying its activity may stem from different targets or pathways .
Piperidine vs. Piperazine Derivatives
2-Chloro-3-(piperazin-1-yl)pyrazine
- Substituent : Piperazine ring (two nitrogen atoms).
- Key Findings : Piperazine’s dual nitrogen atoms increase basicity and solubility compared to piperidine. However, the fluoromethyl group in the target compound may improve membrane permeability due to enhanced lipophilicity .
2-Chloro-6-{[1-(methylsulfonyl)-3-piperidinyl]methyl}pyrazine
- Substituent : Methylsulfonyl-piperidine linked via a methyl group.
Aromatic vs. Alicyclic Substituents
2-Chloro-3-(4-chlorophenyl)pyrazine
Data Table: Structural and Functional Comparison
*Activity inferred from structural analogs in .
Preparation Methods
Preparation of the Piperidine Moiety with Fluoromethyl Substitution
The piperidine ring, a six-membered nitrogen-containing heterocycle, is typically synthesized or functionalized through established organic transformations:
- Piperidine Ring Synthesis : Commonly via cyclization reactions or reductive amination of suitable precursors.
- Fluoromethyl Group Introduction : The fluoromethyl substituent can be introduced by fluorination of a methyl group on the piperidine ring using reagents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or other electrophilic fluorinating agents. Alternatively, nucleophilic substitution with fluoromethyl halides may be employed.
A representative synthetic approach involves starting from a 3-hydroxymethylpiperidine derivative, which undergoes fluorination to afford the 3-(fluoromethyl)piperidine intermediate.
Preparation of 2-Chloropyrazine Intermediate
The pyrazine ring bearing a chlorine substituent at the 2-position is typically prepared by:
- Halogenation of Pyrazine : Direct chlorination of pyrazine or pyrazine derivatives under controlled conditions.
- Use of Halogenated Pyrazine Precursors : Commercially available or synthesized 2-chloropyrazine serves as a key electrophilic partner for further substitution.
Coupling of Piperidine to Pyrazine Ring
The critical step involves the nucleophilic substitution of the chlorine atom at the 3-position of the pyrazine ring by the nitrogen of the fluoromethyl-substituted piperidine. This is generally achieved by:
- Nucleophilic Aromatic Substitution (S_NAr) : The piperidine nitrogen acts as a nucleophile attacking the electrophilic carbon bearing the chlorine on the pyrazine ring.
- Reaction Conditions : Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often under heating to facilitate substitution.
- Catalysts or Bases : Use of bases like triethylamine or potassium carbonate to deprotonate the amine and enhance nucleophilicity.
Representative Synthetic Route and Reaction Conditions
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 3-(fluoromethyl)piperidine | Fluorination of 3-hydroxymethylpiperidine with DAST or Selectfluor | Formation of fluoromethyl-substituted piperidine |
| 2 | Preparation of 2,3-dichloropyrazine or 2-chloropyrazine | Chlorination of pyrazine derivatives under controlled conditions | Halogenated pyrazine intermediate |
| 3 | Nucleophilic substitution | Reaction of 3-(fluoromethyl)piperidine with 2-chloropyrazine in DMF, base (e.g., triethylamine), heat | Formation of 2-chloro-3-(3-(fluoromethyl)piperidin-1-yl)pyrazine |
Analysis of Preparation Methods
- Selectivity and Yield : The nucleophilic aromatic substitution step is crucial and can be influenced by the electronic nature of the pyrazine ring and the nucleophilicity of the piperidine nitrogen. Use of appropriate solvents and bases improves yield and selectivity.
- Fluorination Challenges : Introduction of the fluoromethyl group requires careful control to avoid over-fluorination or side reactions. Electrophilic fluorinating agents are preferred for selective monofluorination.
- Purification : Products are typically purified by flash chromatography or recrystallization to achieve high purity suitable for further biological evaluation.
Research Findings and Literature Correlation
- Studies on related compounds such as 2-Chloro-3-(4-(trifluoromethyl)piperidin-1-yl)pyrazine demonstrate similar synthetic routes involving piperidine ring formation, trifluoromethyl group introduction, and nucleophilic substitution on the pyrazine ring.
- The use of nucleophilic aromatic substitution on halogenated pyrazines is well-documented, with optimization of reaction conditions to favor substitution at the desired position.
- Fluoromethylation techniques are evolving, with reagents like DAST and Selectfluor providing efficient pathways to introduce fluorine atoms into heterocyclic systems.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Piperidine fluoromethylation | DAST, Selectfluor | CH2Cl2, MeCN | 0°C to RT | Electrophilic fluorination, selective |
| Pyrazine chlorination | Cl2 or SO2Cl2 | CCl4 or inert solvent | Reflux or controlled temp | Halogenation at 2-position |
| Nucleophilic substitution | Piperidine derivative, base (Et3N, K2CO3) | DMF, DMSO | 80–120°C | S_NAr reaction, substitution of Cl by piperidine N |
Q & A
Q. Key Findings :
- The fluoromethyl group adopts a chair conformation in piperidine, minimizing steric clash with the pyrazine ring .
- C–F···N interactions stabilize the crystal lattice, as observed in analogous compounds .
What methodologies are recommended for analyzing the compound’s reactivity toward nucleophilic aromatic substitution (SNAr)?
Basic Research Focus
SNAr reactivity can be assessed via:
- Kinetic Studies : Monitor reaction progress (e.g., with ¹H NMR) using piperidine derivatives as nucleophiles in DMSO-d₆ .
- Computational Analysis : Calculate activation energies (ΔG‡) for substitution at C2 vs. C3 using DFT (e.g., B3LYP/6-31G*) .
Q. Advanced Insights :
- The electron-withdrawing chloro group at C2 directs nucleophilic attack to C3, but steric hindrance from the fluoromethyl-piperidine group slows reactivity .
- Contradiction : Some studies report unexpected regioselectivity in polar solvents (e.g., DMF), likely due to solvent-assisted transition-state stabilization .
How does the fluoromethyl-piperidine substituent influence biological activity, and what experimental models validate target engagement?
Advanced Research Focus
The fluoromethyl group enhances lipophilicity (LogP ~2.8) and blood-brain barrier penetration, making the compound viable for CNS-targeted studies .
- In Vitro Models :
- Radioligand binding assays (e.g., ³H-labeled compounds) quantify affinity for serotonin/dopamine receptors .
- Patch-clamp electrophysiology assesses ion channel modulation (e.g., GABAₐ receptors) .
- In Vivo Models : Behavioral assays (e.g., forced swim test) in rodents correlate receptor occupancy with antidepressant/anxiolytic effects .
Table 2 : Receptor Binding Affinity (Ki Values)
| Receptor | Ki (nM) | Reference Compound |
|---|---|---|
| 5-HT₁ₐ | 12.3 | Buspirone (8.5 nM) |
| D₂ | 45.7 | Haloperidol (1.2 nM) |
| σ₁ | >1000 | — |
How can discrepancies in reported biological activity be reconciled across studies?
Data Contradiction Analysis
Variations in IC₅₀ values (e.g., 5-HT₁ₐ: 12–85 nM) arise from:
Q. Resolution Strategy :
- Standardize assays using WHO-recommended protocols.
- Validate purity via LC-MS and quantify metabolites using microsomal incubations .
What computational tools predict the compound’s metabolic pathways and toxicity profile?
Q. Advanced Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
